![molecular formula C11H13NO B12080471 Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is an organic compound with the molecular formula C11H13NO It is a derivative of acetamide where the nitrogen atom is substituted with a (1Z)-1-phenyl-1-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- typically involves the reaction of acetamide with (1Z)-1-phenyl-1-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
Acetamide+(1Z)-1-phenyl-1-propenyl chlorideNaOH, refluxAcetamide, N-[(1Z)-1-phenyl-1-propenyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylpropenyl oxides, while reduction could produce phenylpropenylamines.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, possibly due to its ability to interact with specific molecular targets.
Industry
In industrial applications, Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the phenylpropenyl group.
N-Phenylacetamide: Another related compound with a simpler structure.
Propiophenone derivatives: Share the phenylpropenyl moiety but differ in other functional groups.
Uniqueness
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(Z)-1-phenylprop-1-enyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h3-8H,1-2H3,(H,12,13)/b11-3- |
InChI Key |
WRGOKDJBSMGUDP-JYOAFUTRSA-N |
Isomeric SMILES |
C/C=C(/C1=CC=CC=C1)\NC(=O)C |
Canonical SMILES |
CC=C(C1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


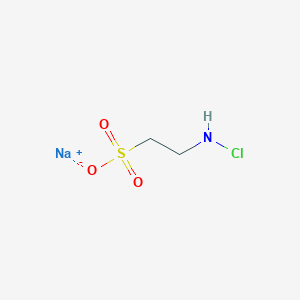

![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
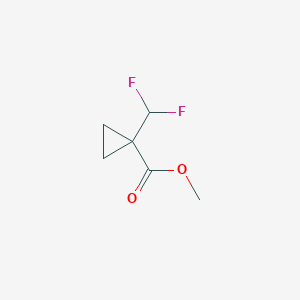


![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
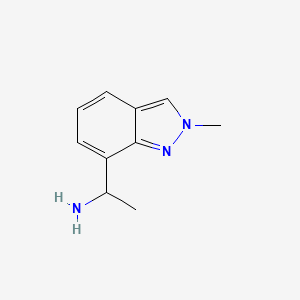
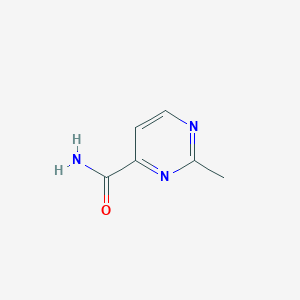
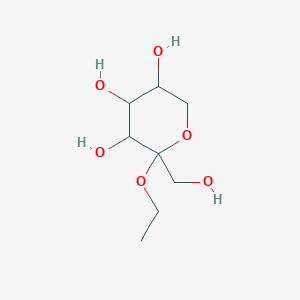
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)

![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
